molecular formula C11H15NO2 B11905883 (6-Methoxychroman-4-yl)methanamine

(6-Methoxychroman-4-yl)methanamine

Cat. No.: B11905883
M. Wt: 193.24 g/mol
InChI Key: VRMUIYITQBJQIA-UHFFFAOYSA-N
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Description

(6-Methoxychroman-4-yl)methanamine is an organic compound with the molecular formula C11H15NO2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The methoxy group at the 6-position and the methanamine group at the 4-position make this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxychroman-4-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with chroman-4-one, which is commercially available or can be synthesized from phenol derivatives.

    Methoxylation: The chroman-4-one undergoes methoxylation at the 6-position using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

    Aminomethylation: The methoxylated chroman-4-one is then subjected to aminomethylation at the 4-position. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions to form the methanamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors for the methoxylation and aminomethylation steps to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxychroman-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methanamine groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(6-Methoxychroman-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxychroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the methoxy and methanamine groups, making it less versatile in chemical reactions.

    6-Methoxychroman-4-one: Similar structure but lacks the methanamine group, limiting its biological activity.

    4-Methoxychroman-4-yl)methanamine: Similar structure but lacks the methoxy group, affecting its chemical reactivity and biological properties.

Uniqueness

(6-Methoxychroman-4-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(6-methoxy-3,4-dihydro-2H-chromen-4-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-9-2-3-11-10(6-9)8(7-12)4-5-14-11/h2-3,6,8H,4-5,7,12H2,1H3

InChI Key

VRMUIYITQBJQIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2CN

Origin of Product

United States

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